Navigating the Synthesis and Handling of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic Acid: A Technical Guide for Drug Development Professionals
Navigating the Synthesis and Handling of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic Acid: A Technical Guide for Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid is a substituted aromatic carboxylic acid that has garnered interest within the drug discovery and development landscape. Its unique structural architecture, featuring a chlorinated benzoic acid moiety linked to a 2-oxoimidazolidine ring, presents a versatile scaffold for the synthesis of novel therapeutic agents. The constituent parts of the molecule are prevalent in a range of biologically active compounds, suggesting its potential as a key intermediate in the generation of new chemical entities.[1] This guide provides an in-depth analysis of the safety, handling, and potential applications of this compound, tailored for researchers and professionals in the pharmaceutical sciences.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its safe and effective use in a laboratory setting. The properties of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C10H9ClN2O3 | [2][3] |
| Molecular Weight | 240.64 g/mol | [2] |
| CAS Number | 1183424-11-4 | [4][5] |
| Appearance | Powder | [4] |
| Storage Temperature | Room Temperature | [4] |
Hazard Identification and Analysis
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid is classified with the following hazard statements:
These classifications necessitate a meticulous approach to handling, grounded in a comprehensive understanding of the associated risks. The chlorinated aromatic moiety and the acidic nature of the carboxylic acid group are the primary drivers of its irritant properties. Ingestion can lead to systemic toxicity, while inhalation of the powdered form can irritate the respiratory tract.
Safe Handling and Engineering Controls: A Self-Validating System
The handling of potent powdered pharmaceutical intermediates requires a multi-faceted approach to ensure operator safety and prevent cross-contamination. The following protocols are designed to create a self-validating system of safety.
Personal Protective Equipment (PPE)
A robust PPE regimen is the first line of defense. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: When handling the powder outside of a contained system, a NIOSH-approved respirator is essential.
Engineering Controls
Engineering controls are designed to minimize exposure at the source and are a critical component of safe handling.
-
Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood or a powder containment hood.
-
Containment: For larger quantities or repetitive tasks, the use of a glove box or other ventilated containment enclosure is recommended.
Decontamination and Waste Disposal
-
Decontamination: All surfaces and equipment should be decontaminated after use. A suitable solvent, such as isopropanol, followed by a thorough wash with soap and water, is recommended.
-
Waste Disposal: All waste materials, including contaminated PPE and cleaning materials, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Experimental Protocols
Representative Synthesis of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic Acid
Workflow for the Synthesis of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic Acid
Caption: A plausible synthetic workflow for the target compound.
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-5-aminobenzoic acid and a suitable aprotic solvent (e.g., anhydrous acetonitrile).
-
Addition of Base: Add an appropriate non-nucleophilic base (e.g., triethylamine) to the reaction mixture.
-
Addition of Isocyanate: Slowly add 2-chloroethyl isocyanate to the reaction mixture at room temperature under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cyclization: Upon completion of the initial reaction, add a stronger base (e.g., sodium hydride) and heat the reaction mixture to reflux to facilitate the intramolecular cyclization.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
Toxicological and Ecotoxicological Profile
Human Toxicology
The toxicological profile of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid is primarily inferred from its GHS hazard classifications and data on structurally related compounds.
-
Acute Toxicity: The "Harmful if swallowed" (H302) classification indicates a moderate level of acute oral toxicity.[2][4]
-
Irritation: The compound is a skin and eye irritant, likely due to the presence of the chlorinated aromatic ring and the carboxylic acid functional group.[2][4]
-
Genotoxicity and Carcinogenicity: While specific data for this compound is not available, some chlorinated benzoic acids have been investigated for genotoxicity, with varying results.[6] There is no evidence to suggest that this compound is a carcinogen.
-
Reproductive and Developmental Toxicity: Studies on benzoic acid and its derivatives have generally not shown evidence of reproductive or developmental toxicity at doses that are not maternally toxic.[7]
Ecotoxicology
The environmental fate and ecotoxicity of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid are not well-documented. However, inferences can be drawn from the behavior of related chemical classes.
-
Persistence and Degradation: Chlorinated aromatic compounds can be persistent in the environment and may resist biodegradation.[8][9] The imidazolidinone ring is also relatively stable.[10]
-
Aquatic Toxicity: Substituted benzoic acids can exhibit toxicity to aquatic organisms, with the degree of toxicity often related to the nature and position of the substituents.[11][12] Halogenated derivatives, such as chloro-substituted benzoic acids, tend to be more toxic than the parent compound.[11]
Conclusion: A Compound of Interest with a Need for Careful Handling
2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid is a chemical intermediate with clear potential in the field of medicinal chemistry. Its synthesis and use, however, demand a high level of scientific rigor and a commitment to safety. The hazards associated with this compound, particularly its irritant properties and potential for harm if ingested, necessitate the strict adherence to the handling protocols outlined in this guide. For drug development professionals, a thorough understanding of both the synthetic utility and the safety profile of such building blocks is paramount to the successful and responsible advancement of new therapeutic agents.
References
- Chen, J., et al. (2005). QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp. PubMed.
- Nakai, S., et al. (2005). Acute toxicity of benzoic acids to the crustacean Daphnia magna. PubMed.
- Welsch, F., et al. (1988). Teratogenicity of benzoic acid derivatives of retinoic acid in cultured mouse embryos. PubMed.
- Politano, V. T., et al. (2017). p-Alkyl-Benzoyl-CoA Conjugates as Relevant Metabolites of Aromatic Aldehydes With Rat Testicular Toxicity—Studies Leading to the Design of a Safer New Fragrance Chemical. Oxford Academic.
- World Health Organization. (2000). BENZOIC ACID AND SODIUM BENZOATE.
- Turnbull, D., et al. (2021). Extended One-Generation Reproductive Toxicity (EOGRT)
- Pekárek, V. (1995). [An outline of chloro-organic compound toxicology]. PubMed.
- Redox. (2022).
- Rovira, J., et al. (2023). In silico modeling and experimental validation of 2-oxoimidazolidin-4-sulfonamides as low-toxicity fungicides against Phytophthora infestans.
- U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for p-Chlorobenzoic acid.
- Kumar, A., et al. (2023). Some oxoimidazolidine and cyanoguanidine compounds: Toxicological efficacy and structure-activity relationships studies.
- U.S. Environmental Protection Agency. (2025). Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- - Hazard Genotoxicity.
- Anwar, S., et al. (2009). Biodegradation of Imidacloprid by an Isolated Soil Microorganism.
- Siripattanakul-Ratpukdi, S. (2016). Environmental Fate and Toxicology of Chlorothalonil.
- El-Deen, I. M., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug.
- Issa, A. A., et al. (2025). Environmental Analysis Health and Toxicology.
- Pınar, A., et al. (2010). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. PMC.
- Wibbertmann, A., et al. (2022). Aquatic toxicity of benzoic acid.
- Zámocký, M., et al. (2019). Degradation pathway for 3-chlorobenzoic acid by...
- Pratibha, S., et al. (2022). Degradation of Substituted Benzoic Acids Related to Structural Reactivity. Bentham Science Publishers.
- Kumar, A., & Prasad, R. (2003).
- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid. PubChem.
- El-Sayed, M. A. A., et al. (2021). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. PMC.
- Chouvelon, T., et al. (2018). Environmental fate of chlordecone in coastal habitats: recent studies conducted in Guadeloupe and Martinique (Lesser Antilles). Archimer - Ifremer.
- National Institute of Standards and Technology. (2014).
- El-Sayed, M. A. A., et al. (2021). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. PubMed.
- Carcinogenic Potency Database. (2007). 2-chloro-5-(3,5-dimethylpiperidinosulphonyl)benzoic acid.
- Stolte, S., et al. (2012). Biodegradability of imidazole structures.
- Sigma-Aldrich. (n.d.). 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid.
- WMenvironmental. (2016).
- Öberg, G. (2016). Chlorine cycling and the fate of Cl in terrestrial environments. PMC - NIH.
- BLDpharm. (n.d.). 1183424-11-4|2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid.
- PubChemLite. (n.d.). 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid (C10H9ClN2O3).
- Agriculture and Environment Research Unit. (2025). 2-chloro-5-(4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4-fluorobenzoic acid.
- Kumar, D., et al. (2010).
- Kumar, A., et al. (2021). Microbial Technologies Employed for Biodegradation of Neonicotinoids in the Agroecosystem. Frontiers.
- U.S. Environmental Protection Agency. (2025). 2-Chloro-5-(5-hydroxypyridin-3-yl)benzoic acid Properties.
- ChemicalBook. (2026).
Sources
- 1. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid | C10H9ClN2O3 | CID 54595452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid (C10H9ClN2O3) [pubchemlite.lcsb.uni.lu]
- 4. 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid | 1183424-11-4 [sigmaaldrich.com]
- 5. 1183424-11-4|2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 7. Extended One-Generation Reproductive Toxicity (EOGRT) study of benzoic acid in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imidazoline and its derivatives: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute toxicity of benzoic acids to the crustacean Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
